1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
Description
This compound is a piperazine derivative featuring a propan-2-ol backbone substituted with a 2-allylphenoxy group and a 4-(3-chlorophenyl)piperazine moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The 3-chlorophenyl group on the piperazine ring is a critical pharmacophore, influencing receptor binding affinity and selectivity .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2.ClH/c1-2-6-18-7-3-4-10-22(18)27-17-21(26)16-24-11-13-25(14-12-24)20-9-5-8-19(23)15-20;/h2-5,7-10,15,21,26H,1,6,11-14,16-17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLZKBJIPXTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Allylphenoxy Intermediate:
Nucleophilic Substitution:
Formation of the Propanol Derivative:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Alkylation and Acylation of the Piperazine Ring
The secondary amines in the piperazine ring undergo alkylation and acylation under standard conditions. For example:
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Alkylation : Reaction with alkyl halides introduces substituents at the nitrogen atoms.
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Acylation : Treatment with Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) with DIPEA as a base protects the amine, yielding tert-butyl carbamate derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Boc₂O, DIPEA, DCM, 20°C | tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | 97% |
N-Oxidation
The piperazine ring can undergo oxidation to form N-oxide derivatives using agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂. This modifies electronic properties and enhances solubility .
Example Reaction Pathway :
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions (e.g., Cd²⁺, Cu²⁺), forming coordination complexes. These reactions typically occur in polar solvents like methanol .
| Metal Ion | Ligand Environment | Complex Type |
|---|---|---|
| Cd²⁺ | Macrocyclic Schiff-base | Octahedral |
Functionalization of the Allylphenoxy Group
The allyl group participates in electrophilic additions (e.g., bromination) or cycloadditions (e.g., Diels-Alder). The phenol oxygen may also undergo alkylation or sulfonation.
Key Reaction :
Hydroxyl Group Reactions
The secondary alcohol (-OH) in the propan-2-ol moiety can be:
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Esterified with acyl chlorides (e.g., acetyl chloride).
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Oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
| Transformation | Reagents | Product |
|---|---|---|
| Esterification | AcCl, pyridine | Acetylated derivative |
| Oxidation | CrO₃/H₂SO₄ | Ketone |
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound reacts with bases (e.g., NaOH) to liberate the free base form. Conversely, treatment with HCl regenerates the salt.
Stability Under Thermal and Photolytic Conditions
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Thermal decomposition occurs above 200°C, releasing HCl and forming degradation products.
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Photolytic degradation in UV light leads to cleavage of the allylphenoxy bond.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to its structural components. The presence of the piperazine moiety is significant for its interaction with various neurotransmitter receptors, particularly:
- Serotonin Receptors : The compound shows affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. This suggests potential applications in treating depression and anxiety-related conditions.
- Dopamine Receptors : Its interaction with dopamine receptors may indicate efficacy in managing psychotic disorders or conditions like schizophrenia.
Case Studies and Research Findings
Several studies have investigated the applications of this compound, yielding promising results:
Comparative Analysis of Related Compounds
To better understand the potential applications of 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, a comparison with structurally related compounds can provide insights into its pharmacological profile.
Mechanism of Action
The mechanism of action of 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The allylphenoxy and chlorophenyl groups contribute to its binding affinity and specificity, while the piperazine ring may enhance its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related piperazine derivatives, highlighting key differences in substituents, molecular weight, and pharmacological relevance:
*Calculated based on empirical formula.
Key Observations
Substituent Effects: The allylphenoxy group in the target compound offers a balance between lipophilicity and metabolic stability. In contrast, the ethylphenoxy analogue () may exhibit slower oxidation due to the absence of a reactive double bond . Diphenylpropan-2-ol derivatives () demonstrate higher molecular weights, which may limit blood-brain barrier (BBB) penetration compared to the target compound.
Chlorine Position and Bioactivity :
- The 3-chlorophenyl substituent (common in the target compound and ) is associated with high affinity for 5-HT1A and D2 receptors . In contrast, 2-chlorophenyl or 4-fluorophenyl groups () may shift selectivity toward other receptor subtypes.
Salt Forms :
- Hydrochloride salts (e.g., target compound, ) are preferred for improved aqueous solubility, whereas free bases or other salt forms (e.g., dihydrochloride in ) may alter dissolution rates .
Biological Activity
1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a compound belonging to the class of piperazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological disorders and its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₆H₂₆Cl₂N₂O₂
- Molecular Weight: 306.15 g/mol
- CAS Number: 1185304-87-3
- IUPAC Name: this compound
The primary mechanism of action of this compound involves its interaction with serotonin receptors, acting as a serotonergic antagonist. This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as depression and anxiety.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are linked to the modulation of serotonin and norepinephrine levels in the brain.
Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases. The ability to inhibit oxidative stress and inflammation in neuronal cells has been observed in related piperazine derivatives.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antidepressant effects of piperazine derivatives, including this compound, showing significant reductions in depression-like behaviors in rodent models. |
| Study 2 | Evaluated the neuroprotective effects of the compound in vitro, demonstrating a decrease in neuronal apoptosis through the inhibition of pro-inflammatory cytokines. |
| Study 3 | Analyzed the pharmacokinetics and bioavailability of related compounds, providing insights into optimal dosing regimens for therapeutic applications. |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of structurally related piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, the preparation of similar hydrochlorides (e.g., in ) uses reflux conditions with toluene and triethylamine to facilitate amide bond formation. Optimizing reaction parameters—such as solvent polarity (e.g., toluene for high-temperature stability), stoichiometric ratios of reagents, and catalyst selection—can enhance yields. Chromatography (e.g., silica gel) is typically employed for purification .
Q. How should researchers characterize the structural integrity of this compound?
Advanced spectroscopic techniques are critical:
- NMR (1H/13C) to confirm the allylphenoxy and chlorophenylpiperazine moieties.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for analogous compounds in and .
- HPLC with UV detection (e.g., 254 nm) to assess purity (>95% is typical for research-grade material) .
Q. What safety protocols are essential when handling this compound?
Key precautions include:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact ().
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: In sealed containers at 2–8°C, away from moisture and oxidizing agents ().
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacological profile?
- Molecular docking: Screen against serotonin/dopamine receptors (common targets for piperazine derivatives) to predict binding affinity.
- QSAR modeling: Corrogate structural features (e.g., allylphenoxy chain length) with activity data from analogs (e.g., ).
- ADMET prediction: Use tools like SwissADME to assess solubility, metabolic stability, and blood-brain barrier permeability .
Q. What strategies resolve discrepancies in bioactivity data across different studies?
Contradictions may arise from:
- Assay variability: Standardize cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.
- Impurity interference: Re-evaluate compound purity via HPLC-MS ().
- Metabolic differences: Compare in vitro (microsomal stability) and in vivo (rodent PK) data to identify species-specific effects .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Q. How do structural modifications impact the compound’s pharmacokinetics?
- Allyl group replacement: Substitute with propargyl or cyclopropyl to alter metabolic stability ().
- Piperazine ring substitution: Introduce methyl groups (e.g., 4-methylpiperazine in ) to modulate lipophilicity and half-life.
- Salt form selection: Compare hydrochloride with phosphate salts for solubility differences .
Methodological Considerations
Q. What chromatographic systems are optimal for separating stereoisomers of this compound?
Q. How should researchers validate synthetic intermediates to ensure scalability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
